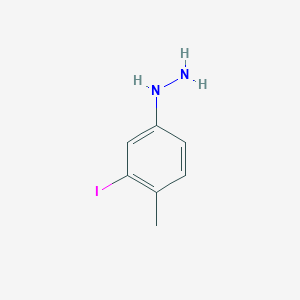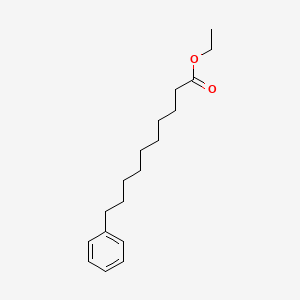
10-Phenyldecanoic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Phenyldecanoic acid ethyl ester: is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound is characterized by a long carbon chain with a phenyl group attached, making it a unique compound with specific properties and applications.
准备方法
Synthetic Routes and Reaction Conditions: 10-Phenyldecanoic acid ethyl ester can be synthesized through esterification reactions. One common method involves the reaction of 10-phenyldecanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of ethyl 10-phenyldecanoate may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.
化学反应分析
Types of Reactions: 10-Phenyldecanoic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, ethyl 10-phenyldecanoate can be hydrolyzed to produce 10-phenyldecanoic acid and ethanol.
Reduction: Reduction reactions can convert the ester group into an alcohol group using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: 10-phenyldecanoic acid and ethanol.
Reduction: 10-phenyldecanol.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
10-Phenyldecanoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
作用机制
The mechanism of action of ethyl 10-phenyldecanoate involves its interaction with biological molecules through its ester group. The ester linkage can be hydrolyzed by enzymes such as esterases, releasing the active components (10-phenyldecanoic acid and ethanol) that can interact with various molecular targets and pathways .
相似化合物的比较
Ethyl benzoate: Another ester with a phenyl group, but with a shorter carbon chain.
Ethyl decanoate: Similar carbon chain length but lacks the phenyl group.
Methyl 10-phenyldecanoate: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: 10-Phenyldecanoic acid ethyl ester is unique due to its specific combination of a long carbon chain and a phenyl group, which imparts distinct chemical and physical properties. This combination makes it particularly useful in applications requiring specific interactions with biological molecules or unique fragrance profiles .
属性
分子式 |
C18H28O2 |
|---|---|
分子量 |
276.4 g/mol |
IUPAC 名称 |
ethyl 10-phenyldecanoate |
InChI |
InChI=1S/C18H28O2/c1-2-20-18(19)16-12-7-5-3-4-6-9-13-17-14-10-8-11-15-17/h8,10-11,14-15H,2-7,9,12-13,16H2,1H3 |
InChI 键 |
MCHBMLAAPKVHBG-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCCCCCCCCC1=CC=CC=C1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1-Azabicyclo[2.2.2]oct-3-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B8460481.png)
![2,2-Dichloro-1-(8-methyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one](/img/structure/B8460487.png)

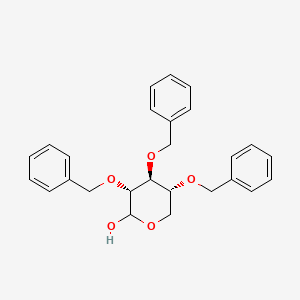
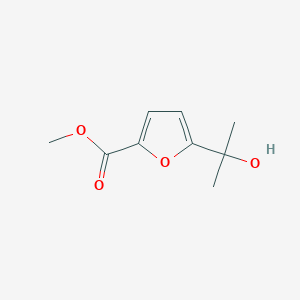
![N-(3-Methylbutyl)-4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B8460517.png)
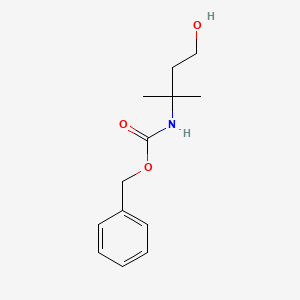
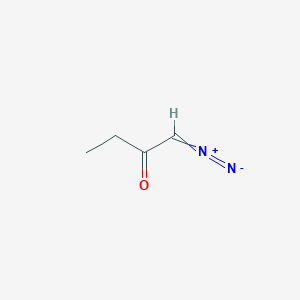
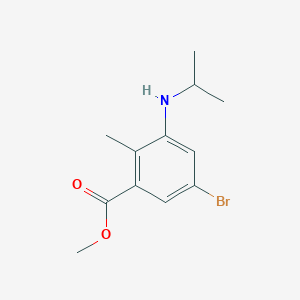
![3-[2-(2-Hydroxyethyl)-1-benzofuran-5-yl]benzonitrile](/img/structure/B8460556.png)
![2,3-Dibromo-N-[(naphthalen-1-yl)carbamoyl]propanamide](/img/structure/B8460561.png)
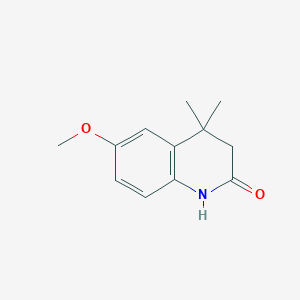
![Tert-butyl 4-[tert-butyl(dimethyl)silyl]oxy-3-(hydroxymethyl)piperidine-1-carboxylate](/img/structure/B8460572.png)
